3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
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Description
3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Studies
- The molecular structure of related compounds, such as N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, has been determined, revealing type III β-turn conformations and the occurrence of proline at specific positions, which could have implications in protein folding and drug design (Prasad et al., 1979).
Anticancer Activity
- Synthesis and evaluation of compounds like N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have shown moderate to good anticancer activity against human cancer cell lines, indicating the potential for developing new therapeutic agents (Mohan et al., 2021).
Synthesis Methods
- Efficient synthesis methods for related compounds, highlighting potential pathways for the production and modification of similar structures for various applications, including therapeutic uses (Bobeldijk et al., 1990).
Luminescence and Stimuli-responsive Properties
- Certain pyridyl substituted benzamides exhibit aggregation-enhanced emission and respond to multiple stimuli, suggesting applications in material science and sensing technologies (Srivastava et al., 2017).
Neuroleptic Activity
- The design and synthesis of benzamides as potential neuroleptics indicate the relevance of specific benzamide derivatives in developing drugs for the treatment of psychosis and related conditions (Iwanami et al., 1981).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-23-9-7-8-16(23)17(24-10-5-6-11-24)14-22-21(25)15-12-18(26-2)20(28-4)19(13-15)27-3/h7-9,12-13,17H,5-6,10-11,14H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSYFINROFUWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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